
alpha-Guaiene
Overview
Description
α-Guaiene is a sesquiterpene that has been found in P. cablin.
Alpha-guaiene is a carbobicyclic compound and sesquiterpene that is 1,2,3,4,5,6,7,8-octahydroazulene which is substituted by methyl groups at positions 1 and 4 and by a (prop-1-en-2-yl group at position 7 (the 1S,4S,7R enantiomer). It has a role as a volatile oil component and a plant metabolite. It is a carbobicyclic compound and a sesquiterpene.
Scientific Research Applications
Sesquiterpene Production in Aquilaria Plants
Alpha-guaiene is a sesquiterpene produced by Aquilaria plants, commonly found in the resinous portions used as medicines and incenses. Cultured cells of Aquilaria exhibit the production of sesquiterpenes like α-guaiene, α-humulene, and δ-guaiene, particularly when treated with methyl jasmonate. This study quantified the accumulation and production of these sesquiterpenes, revealing insights into their biosynthesis and potential applications in fragrance and pharmaceutical industries (Kumeta & Ito, 2010).
Antibacterial Properties
Research has shown that α-guaiene possesses antibacterial properties. One study demonstrated its effectiveness against bacteria like Eschericia coli and Pseudomonas aeruginosa, suggesting its potential use in health sector applications (Widyaningrum, 2020). Another study found similar antibacterial activity in α-guaiene against Staphylococcus aureus and Staphylococcus epidermidis, further supporting its role in antimicrobial applications (Anggraeni, Nurjanah, & Lembong, 2020).
Use in Fragrance and Flavoring Industries
This compound is a key component affecting the fragrance of patchouli oil, a notable ingredient in the fragrance and flavoring industries. Studies on its isolation and concentration in patchouli oil, such as by molecular distillation, provide valuable insights for its commercial use in these sectors (Widyasanti et al., 2021).
Future Directions
: Widyasanti, A., Nurjanah, S., Nurhadi, B., & Osman, C. P. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Separations, 10(9), 469. Read more : Cayman Chemical. (n.d.). α-Guaiene (CAS 3691-12-1). Link : NIST Chemistry WebBook. (n.d.). α-Guaiene. Link
Mechanism of Action
Target of Action
Alpha-Guaiene, also known as Guaia-1(5),11-diene, is a carbobicyclic compound and sesquiterpene . It is found naturally in the essential oils of numerous plants . As a volatile oil component, it plays a role in the plant’s defense mechanism and communication . .
Biochemical Pathways
This compound is a sesquiterpene, which means it is part of the terpene class of organic compounds. Terpenes are made up of isoprene units and are involved in a variety of biological functions
Result of Action
It is known to impart earthy, spicy aromas and tastes, which is why it is used in the fragrance and flavoring industries .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the vacuum fractional distillation process can enhance the this compound content of patchouli oil . The applied run pressure and reflux ratio used in the distillation process have a significant effect on the this compound content .
Biochemical Analysis
Biochemical Properties
Alpha-Guaiene plays a crucial role in biochemical reactions, particularly in the synthesis of other sesquiterpenes. It is synthesized by the enzyme sesquiterpene synthase, which catalyzes the cyclization of farnesyl diphosphate to produce this compound. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which further oxidize this compound to produce other bioactive compounds such as rotundone . These interactions are essential for the biosynthesis of complex molecules that contribute to the aroma and flavor profiles of plants.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in stress responses and secondary metabolite production. In plant cells, this compound can modulate gene expression, leading to the production of defense-related proteins and enzymes. This modulation is crucial for the plant’s ability to respond to environmental stressors and pathogens. Additionally, this compound impacts cellular metabolism by altering the flux of metabolites through various biochemical pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to cytochrome P450 enzymes, leading to its oxidation and the formation of other bioactive compounds. This binding interaction is critical for the enzyme’s catalytic activity and the subsequent biochemical transformations. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in secondary metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, light, and pH. Over time, this compound can degrade into other compounds, which may have different biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as enhancing stress responses and modulating metabolism. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the biosynthesis of sesquiterpenes. It interacts with enzymes such as sesquiterpene synthase and cytochrome P450, which catalyze its formation and subsequent oxidation. These interactions are crucial for the production of various bioactive compounds that play roles in plant defense and secondary metabolism. This compound also affects metabolic flux by altering the levels of key metabolites in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound to different cellular compartments, where it can exert its biochemical effects. The localization and accumulation of this compound are influenced by factors such as its chemical properties and the presence of specific binding proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum and plastids. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles. The subcellular localization of this compound is essential for its activity and function, as it allows the compound to interact with specific enzymes and proteins involved in its biochemical pathways .
Properties
IUPAC Name |
(1S,4S,7R)-1,4-dimethyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydroazulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIDQIZBYUABQK-RWMBFGLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC2=C1CCC2C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052046 | |
| Record name | alpha-Guaiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3691-12-1 | |
| Record name | α-Guaiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3691-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azulene, 1,2,3,4,5,6,7,8-octahydro-1,4-dimethyl-7-(1-methylethenyl)-, (1S,4S,7R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Guaiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,4S,7R)-1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


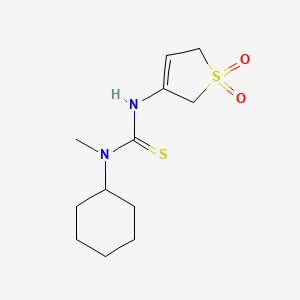


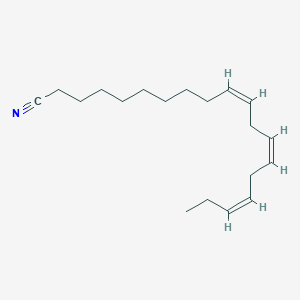
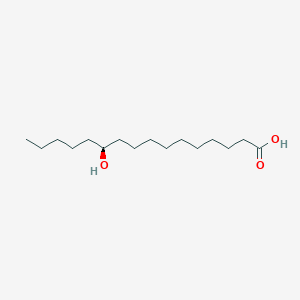
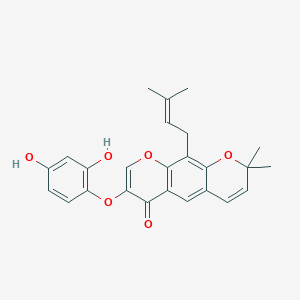
![methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1239678.png)
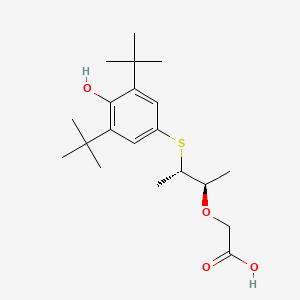
![[(4E,6Z,8R,9R,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1239682.png)
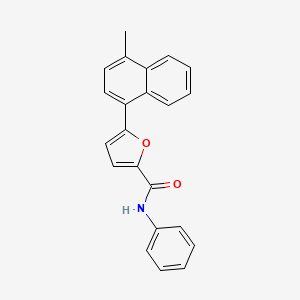
![(3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine](/img/structure/B1239684.png)

![1-[(Z)-(2-cyclohexylcyclohexylidene)amino]-3-propan-2-ylthiourea](/img/structure/B1239687.png)
![[(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1239690.png)
